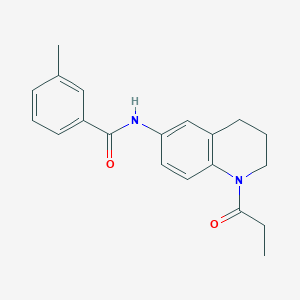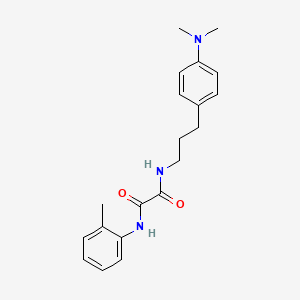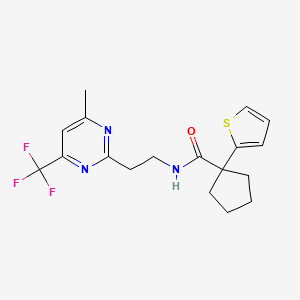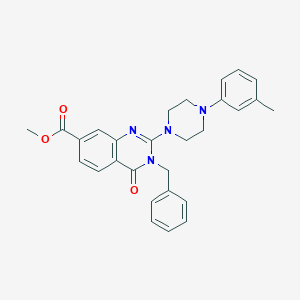
3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (PTQ) is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PTQ is a small molecule that belongs to the class of benzamide derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting cell proliferation, inducing apoptosis, reducing inflammation, and having neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide for lab experiments include its small size, easy synthesis, and potential therapeutic applications. The limitations of this compound for lab experiments include its unknown toxicity and lack of clinical trials.
Future Directions
There are several future directions for 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide research, including:
1. Investigating the toxicity of this compound in animal models.
2. Conducting clinical trials to determine the safety and efficacy of this compound in humans.
3. Developing this compound derivatives with improved therapeutic properties.
4. Investigating the potential of this compound in combination with other drugs for cancer treatment.
5. Investigating the potential of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
This compound is a novel compound that has potential therapeutic applications in various diseases. This compound has been synthesized using various methods and has been found to have various biochemical and physiological effects. This compound research is still in its early stages, and there are several future directions for this compound research. Further research is needed to determine the safety and efficacy of this compound in humans and to develop this compound derivatives with improved therapeutic properties.
Synthesis Methods
3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been synthesized using various methods, including the one-pot synthesis method, the Suzuki coupling reaction, and the Buchwald-Hartwig amination reaction. In the one-pot synthesis method, this compound is synthesized by reacting 3-methylbenzoyl chloride, 6-bromo-1,2,3,4-tetrahydroquinoline, and propionyl chloride in the presence of a base. In the Suzuki coupling reaction, this compound is synthesized by reacting 3-methylbenzeneboronic acid and 6-bromo-1,2,3,4-tetrahydroquinoline in the presence of a palladium catalyst. In the Buchwald-Hartwig amination reaction, this compound is synthesized by reacting 3-methyl-N-(6-bromo-1,2,3,4-tetrahydroquinolin-1-yl)benzamide and propionamide in the presence of a palladium catalyst.
Scientific Research Applications
3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. In cancer, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, this compound has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Properties
IUPAC Name |
3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-19(23)22-11-5-8-15-13-17(9-10-18(15)22)21-20(24)16-7-4-6-14(2)12-16/h4,6-7,9-10,12-13H,3,5,8,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUBJAKQJRDBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1H-inden-5-yl)-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2637201.png)
![2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide](/img/structure/B2637202.png)


![4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B2637207.png)



![(E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide](/img/structure/B2637215.png)


![2-(Benzo[d]thiazol-2-ylthio)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone](/img/structure/B2637220.png)
